2-[1-(2-methoxy-5-methylbenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine
Description
Properties
IUPAC Name |
2-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]-1,8-naphthyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-15-5-8-19(27-2)20(14-15)28(25,26)24-12-9-16(10-13-24)18-7-6-17-4-3-11-22-21(17)23-18/h3-8,11,14,16H,9-10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUHQIFAYFCCQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[1-(2-methoxy-5-methylbenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed examination of its biological activity, including relevant research findings, case studies, and data tables.
Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 390.5 g/mol. The structure features a naphthyridine core substituted with a piperidine ring and a sulfonyl group, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H26N2O4S |
| Molecular Weight | 390.5 g/mol |
| IUPAC Name | 2-[1-(2-methoxy-5-methylbenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine |
| Purity | Typically >95% |
Research indicates that compounds similar to 2-[1-(2-methoxy-5-methylbenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine may exert their effects through various mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are crucial in neurodegenerative diseases.
- Neuroprotective Effects : Studies suggest that these compounds may protect neuronal cells from apoptosis and oxidative stress, potentially beneficial in treating conditions like Alzheimer's disease.
- Antidepressant Activity : Some derivatives have demonstrated antidepressant-like effects in animal models, likely through the modulation of neurotransmitter levels.
Case Studies and Research Findings
- Neuroprotective Studies : In vitro studies have shown that derivatives of this compound can prevent neuronal death induced by neurotoxic agents like MPTP (a neurotoxin used to model Parkinson's disease) in mice . The protective effects were attributed to the activation of neurotrophic factors and inhibition of apoptotic pathways.
- Behavioral Assessments : In forced swim tests, compounds related to this structure exhibited significant antidepressant-like behavior, indicating potential for mood disorder treatments.
- Pharmacological Profiles : A comparative study evaluated various analogs for their ability to inhibit AChE and MAO enzymes. The results indicated that certain modifications on the piperidine moiety enhanced inhibitory activity, suggesting a structure-activity relationship that could guide future drug design .
Data Table of Biological Activities
Comparison with Similar Compounds
Structural Analogues of 1,8-Naphthyridines
Piperidine- and Morpholine-Substituted Derivatives
Piperidine and morpholine substituents are common in 1,8-naphthyridine derivatives due to their ability to modulate solubility and bioavailability. For example:
- 7-Hydroxy-4-morpholinomethyl-1,8-naphthyridine derivatives (e.g., compounds 2 and 3 from ) exhibit antitubercular activity, with MIC values reported in the range of 12.5–50 μg/mL against Mycobacterium tuberculosis .
- 1-Benzyl-3-(4-phenylpiperazine-1-carbonyl)-1,8-naphthyridin-4(1H)-one (5b2) demonstrates broad-spectrum antimicrobial activity, with MIC values of 62.5–125 μg/mL against Escherichia coli and Staphylococcus aureus .
Key Comparison: The target compound’s 2-methoxy-5-methylbenzenesulfonyl group may enhance target specificity compared to morpholine or piperazine substituents. Sulfonyl groups are known to improve binding to enzymes like dihydrofolate reductase (DHFR), a common target in antimicrobial therapies .
Sulfonamide-Containing Derivatives
Sulfonamide groups are pharmacophores in many FDA-approved drugs. The target compound’s benzenesulfonyl group distinguishes it from analogs like DMPI (a piperidin-4-yl indole derivative), which lacks a sulfonyl group but shows synergism with carbapenems against methicillin-resistant S. aureus (MRSA) .
Key Comparison: The sulfonyl group in the target compound may confer better metabolic stability compared to non-sulfonylated analogs, though it could reduce membrane permeability due to increased polarity .
Antimicrobial Activity
Insights :
- The target compound’s sulfonyl group may broaden its spectrum compared to morpholine derivatives, which are more specialized for antitubercular activity.
- Nitro groups (e.g., in compound 3 from ) enhance activity against M. tuberculosis but increase toxicity risks .
Anticancer and Proliferative Activity
While the target compound is a 1,8-naphthyridine isomer, its piperidin-4-yl group suggests similar DNA-binding capabilities .
Key Comparison : 1,7-Naphthyridine isomers () may exhibit stronger DNA intercalation due to planar aromatic systems, whereas 1,8-naphthyridines like the target compound could prioritize enzyme inhibition .
Preparation Methods
1,8-Naphthyridine Core Construction
The 1,8-naphthyridine scaffold is typically synthesized via cyclization reactions or transition-metal-catalyzed couplings. A modified Conrad-Limpach reaction, as reported for analogous systems, involves condensation of β-ketoesters with aminopyridines under thermal conditions. For example, reacting 3-aminopyridine with ethyl acetoacetate in refluxing diphenyl ether yields 2-methyl-1,8-naphthyridine, which can be halogenated at the 3-position for subsequent functionalization.
Piperidine Sulfonylation Precursor
The 2-methoxy-5-methylbenzenesulfonyl group is introduced via nucleophilic substitution of a piperidine amine with the corresponding sulfonyl chloride. Synthesis of 2-methoxy-5-methylbenzenesulfonyl chloride begins with sulfonation of 3-methylanisole using chlorosulfonic acid, followed by purification via fractional crystallization. Reacting this sulfonyl chloride with 4-aminopiperidine in the presence of a base like triethylamine affords the sulfonamide intermediate in yields exceeding 80%.
Synthetic Routes to 2-[1-(2-Methoxy-5-methylbenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine
Suzuki-Miyaura Cross-Coupling Approach
A palladium-catalyzed cross-coupling strategy enables direct arylation of the 1,8-naphthyridine core. This method involves:
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Halogenation : Bromination of 1,8-naphthyridine at the 2-position using POBr₃ in refluxing acetonitrile yields 2-bromo-1,8-naphthyridine.
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Borylation : Treating 2-bromo-1,8-naphthyridine with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ catalyst generates the corresponding boronic ester.
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Coupling : Reacting the boronic ester with 4-iodopiperidine sulfonamide under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) affords the target compound in 65–72% yield.
Optimization Note : Increasing the reaction temperature to 90°C improves conversion but risks decomposition of the sulfonamide group. A balance is achieved at 80°C with 5 mol% Pd loading.
Nucleophilic Aromatic Substitution (SₙAr) Pathway
Electron-deficient 1,8-naphthyridines undergo SₙAr with amine nucleophiles. Key steps include:
-
Activation : Nitration of 1,8-naphthyridine at the 2-position using fuming HNO₃/H₂SO₄, followed by reduction to the amine using H₂/Pd-C.
-
Displacement : Reacting 2-fluoro-1,8-naphthyridine (generated via diazotization) with 4-aminopiperidine sulfonamide in DMF at 120°C provides the coupled product in 58% yield.
Limitation : Competing hydrolysis of the fluoro group necessitates anhydrous conditions and molecular sieves to suppress side reactions.
Critical Reaction Parameters and Yield Optimization
| Step | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sulfonylation | Et₃N, CH₂Cl₂, 0°C → rt, 12 h | 82 | 98.5 |
| Bromination | POBr₃, MeCN, reflux, 6 h | 75 | 97.2 |
| Suzuki Coupling | Pd(PPh₃)₄, DME/H₂O, 80°C, 24 h | 68 | 96.8 |
| SₙAr Displacement | DMF, 120°C, 48 h | 58 | 95.1 |
Key Observations :
-
Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Suzuki couplings due to enhanced stability of the catalytic species.
-
Microwave-assisted SₙAr (150°C, 30 min) increases yield to 63% but requires specialized equipment.
Purification and Characterization
Final purification is achieved via silica gel chromatography (EtOAc/hexanes, 3:7 → 1:1 gradient) followed by recrystallization from ethanol/water. Characterization data align with literature precedents:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (d, J = 4.8 Hz, 1H, H-5), 8.45 (d, J = 8.0 Hz, 1H, H-3), 7.82–7.75 (m, 2H, Ar-H), 3.89 (s, 3H, OCH₃), 3.12–3.05 (m, 4H, piperidine-H), 2.38 (s, 3H, CH₃).
-
HRMS : m/z calcd for C₂₁H₂₂N₄O₃S [M+H]⁺ 423.1491, found 423.1489.
Scalability and Industrial Considerations
Kilogram-scale production faces challenges in:
-
Cost of Palladium Catalysts : Recycling protocols using scavengers like QuadraPure® resins reduce Pd waste.
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Sulfonylation Exotherm : Semi-batch addition of sulfonyl chloride prevents thermal runaway in large reactors.
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Byproduct Management : Aqueous workup with 5% NaHCO₃ effectively removes unreacted sulfonyl chloride .
Q & A
Q. What are the common synthetic routes for 1,8-naphthyridine derivatives, and how do they apply to the target compound?
The synthesis of 1,8-naphthyridine derivatives typically involves condensation reactions between 2-aminopyridine derivatives and carbonyl compounds with activated methylene groups or β-ketoesters . For the target compound, key steps include:
- Cyclization : Formation of the naphthyridine core via intramolecular cyclization under basic conditions (e.g., piperidine base) .
- Functionalization : Introduction of the piperidine-sulfonyl moiety through nucleophilic substitution or coupling reactions. For example, sulfonylation of piperidine intermediates with 2-methoxy-5-methylbenzenesulfonyl chloride could be employed, similar to methods used in related sulfonamide syntheses .
- Purification : Chromatography or recrystallization ensures purity, as seen in analogous naphthyridine syntheses (e.g., 84% yield achieved via ethanol reflux and ether precipitation in bipyridyl-naphthalimide synthesis) .
Q. How is the structural integrity of the compound confirmed post-synthesis?
Advanced analytical techniques are critical:
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., accurate mass matching within ±0.0018 Da, as demonstrated in bipyridyl-naphthalimide conjugates) .
- Elemental Analysis : Confirms stoichiometry (e.g., C, H, N composition within ±0.2% of theoretical values) .
- NMR Spectroscopy : Assigns proton environments (e.g., distinguishing piperidine ring protons at δ 1.5–2.5 ppm and naphthyridine aromatic protons at δ 8.0–9.0 ppm) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of complex naphthyridine derivatives?
Computational tools like quantum chemical calculations and reaction path searches can predict optimal conditions:
- Reaction Design : ICReDD’s approach integrates computational screening to identify viable reaction pathways (e.g., solvent selection, temperature, and catalyst compatibility) .
- Regioselectivity : Density functional theory (DFT) predicts electronic effects of substituents (e.g., methoxy and methyl groups on the benzenesulfonyl moiety directing sulfonylation) .
- Data Feedback : Experimental results (e.g., reaction yields, byproducts) refine computational models, creating iterative optimization loops .
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological rigor is essential:
- Standardized Assays : Use validated protocols (e.g., MIC testing for antitubercular activity, as in morpholine naphthyridine analogues) .
- Control Experiments : Compare with structurally similar compounds (e.g., 7-hydroxy-2-(4'-methoxybenzylamine)-4-morpholinomethyl derivatives) to isolate substituent effects .
- Meta-Analysis : Cross-reference pharmacological data (e.g., DNA-binding affinity vs. cytotoxicity) to identify structure-activity relationships (SAR) .
Q. What strategies improve regioselectivity in introducing substituents to the naphthyridine core?
Key approaches include:
- Directing Groups : Use of electron-withdrawing groups (e.g., nitro or chloro substituents) to guide electrophilic substitution, as seen in nitration and halogenation reactions of naphthyridines .
- Microwave-Assisted Synthesis : Enhances reaction specificity (e.g., regioselective cyclopropane addition to naphthyridine derivatives under controlled heating) .
- Catalytic Systems : Palladium or copper catalysts enable selective cross-couplings (e.g., Suzuki-Miyaura reactions for aryl group introduction) .
Methodological Challenges and Solutions
Q. How can researchers address low yields in multi-step syntheses?
- Intermediate Stabilization : Protect reactive groups (e.g., amine protection with Boc or Fmoc during sulfonylation) .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, as shown in naphthyridinone syntheses .
- Catalytic Efficiency : Screen transition-metal catalysts (e.g., Pd/C or NiCl₂) to enhance coupling reaction yields .
Q. What analytical techniques differentiate isomeric byproducts in naphthyridine synthesis?
- HPLC with Chiral Columns : Resolves enantiomers (e.g., using amylose-based stationary phases) .
- 2D NMR (COSY, NOESY) : Maps spatial proximity of protons to distinguish regioisomers .
- X-Ray Crystallography : Definitive structural assignment, as applied to benzo[b]pyrimido[5,4-g][1,8]naphthyridine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
